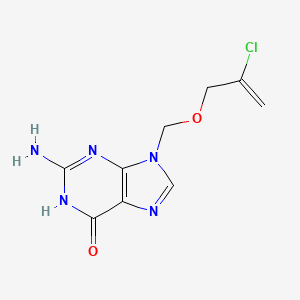

2-amino-9-(((2-chloroprop-2-en-1-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one

Übersicht

Beschreibung

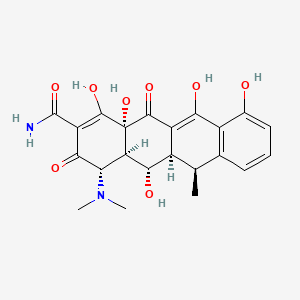

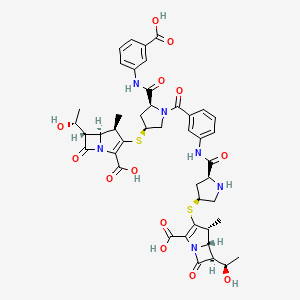

The compound “2-amino-9-(((2-chloroprop-2-en-1-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one” has a molecular formula of C9H10ClN5O2 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C9H10ClN5O2 . The average mass is 255.661 Da and the monoisotopic mass is 255.052307 Da .Wissenschaftliche Forschungsanwendungen

Quality Control in Pharmaceutical Manufacturing

Ganciclovir Impurity A is used as a reference standard in the quality control process of Ganciclovir production. It helps in detecting and identifying the impurities in Ganciclovir and Ganciclovir injection . The method used for the determination of impurities is accurate and sensitive .

Drug Development

Ganciclovir Impurity A is used in the development of antiviral drugs. It is a synthetic analogue of 2′-deoxy-guanosine and is used for the treatment of cytomegalovirus infections .

Research and Testing

Ganciclovir Impurity A is used in specified quality tests and assays as specified in the USP compendia . These products are for test and assay use only .

Synthesis of New Compounds

The largest impurity and the second largest one were guanine and impurity A. It was confirmed that the two major impurities came from synthetic introduction or synthetic process of the material .

Wirkmechanismus

Target of Action

Ganciclovir Impurity A, also known as 2-amino-9-(((2-chloroprop-2-en-1-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one, primarily targets the DNA polymerase of the Herpesvirus family, including cytomegalovirus . This enzyme is crucial for the replication of the viral DNA, making it a key target for antiviral drugs .

Mode of Action

Ganciclovir Impurity A inhibits the replication of viral DNA. It is converted to its active form, ganciclovir-5’-triphosphate, by a virus-encoded cellular enzyme, thymidine kinase . This active form competitively inhibits the binding of deoxyguanosine triphosphate to DNA polymerase, resulting in the inhibition of DNA replication . This process includes a selective and potent inhibition of the viral DNA polymerase .

Biochemical Pathways

The affected biochemical pathway is the DNA replication pathway of the Herpesvirus family. By inhibiting the viral DNA polymerase, Ganciclovir Impurity A prevents the synthesis of new viral DNA strands, thereby stopping the replication of the virus .

Pharmacokinetics

Studies have shown that the pharmacokinetic parameters of ganciclovir, the parent compound, show considerable interpatient variability . The volume of distribution of ganciclovir is best predicted by height, while clearance is predicted by glomerular filtration rate .

Result of Action

The primary result of the action of Ganciclovir Impurity A is the inhibition of viral DNA replication. This leads to a cessation or retardation of the viral machinery required to spread the virus to other cells . Consequently, the spread of the virus within the host is halted, allowing the immune system to clear the infection.

Action Environment

The action of Ganciclovir Impurity A can be influenced by various environmental factors. For instance, stability studies have shown that ganciclovir solutions maintain transparency for 6 weeks, with precipitation appearing after 8 weeks . Furthermore, ganciclovir concentrations were maintained at 100% for 6 weeks at 4°C and 25°C and decreased gradually to 90% after 12 weeks . These findings suggest that the storage conditions can significantly impact the stability and, consequently, the efficacy of Ganciclovir Impurity A.

Eigenschaften

IUPAC Name |

2-amino-9-(2-chloroprop-2-enoxymethyl)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN5O2/c1-5(10)2-17-4-15-3-12-6-7(15)13-9(11)14-8(6)16/h3H,1-2,4H2,(H3,11,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEORDVRCKCNEQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(COCN1C=NC2=C1N=C(NC2=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-9-(((2-chloroprop-2-en-1-yl)oxy)methyl)-1,9-dihydro-6H-purin-6-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[[4-(Benzenesulfonyl)phenyl]methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B601485.png)